molecular formula C8H8FIO B14029325 2-Fluoro-4-iodo-1-methoxy-3-methylbenzene

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene

Cat. No.: B14029325
M. Wt: 266.05 g/mol
InChI Key: QVWSMPCOQBPIPE-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-1-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 2-Fluoro-4-substituted-1-methoxy-3-methylbenzenes.

    Oxidation: Products include 2-Fluoro-4-iodo-1-formyl-3-methylbenzene or 2-Fluoro-4-iodo-1-carboxy-3-methylbenzene.

    Reduction: Products include 2-Fluoro-1-methoxy-3-methylbenzene.

Scientific Research Applications

2-Fluoro-4-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-methoxy-3-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-methoxy-3-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-1-methoxy-3-methylbenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.

    2-Fluoro-4-iodo-1-methylbenzene: Lacks the methoxy group, altering its solubility and reactivity.

Uniqueness

The combination of these substituents allows for selective chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

3-fluoro-1-iodo-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3

InChI Key

QVWSMPCOQBPIPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)I

Origin of Product

United States

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